Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate
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Overview
Description
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is derived from acetic acid and 2-(3-hydroxypropyl)phenyl acetate, combining the properties of both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(3-hydroxypropyl)phenyl] acetate typically involves the esterification reaction between acetic acid and 2-(3-hydroxypropyl)phenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of acetic acid;[2-(3-hydroxypropyl)phenyl] acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-(3-hydroxypropyl)phenol, which can then interact with biological pathways. The hydrolysis is typically catalyzed by esterases in the body, leading to the release of the active components.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Another ester derived from phenol and acetic acid, known for its use in fragrances.
Ethyl acetate: A simple ester with a fruity aroma, widely used as a solvent in the chemical industry.
Methyl salicylate: An ester with a characteristic wintergreen scent, used in topical analgesics.
Uniqueness
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61632-76-6 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
acetic acid;[2-(3-hydroxypropyl)phenyl] acetate |
InChI |
InChI=1S/C11H14O3.C2H4O2/c1-9(13)14-11-7-3-2-5-10(11)6-4-8-12;1-2(3)4/h2-3,5,7,12H,4,6,8H2,1H3;1H3,(H,3,4) |
InChI Key |
DESDVEBWKCPEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC=CC=C1CCCO |
Origin of Product |
United States |
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